Sulfonium, ethyl(2-hydroxyethyl)methyl-
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Overview
Description
Sulfonium, ethyl(2-hydroxyethyl)methyl- is an organosulfur compound featuring a sulfonium ion with three organic substituents attached to sulfur. These compounds are typically colorless solids that are soluble in organic solvents . Sulfonium ions are positively charged and are often used in various chemical reactions due to their unique properties.
Preparation Methods
Sulfonium compounds are usually synthesized by the reaction of thioethers with alkyl halides. For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide . The reaction proceeds by a nucleophilic substitution mechanism (S_N2), where iodide acts as the leaving group . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Sulfonium, ethyl(2-hydroxyethyl)methyl- undergoes several types of chemical reactions, including:
Oxidation: Sulfonium ions can be oxidized to sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonium ions back to thioethers.
Substitution: Sulfonium ions can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include strong bases for deprotonation and various nucleophiles for substitution reactions . Major products formed from these reactions include sulfoxides, sulfones, and substituted thioethers .
Scientific Research Applications
Sulfonium, ethyl(2-hydroxyethyl)methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which sulfonium, ethyl(2-hydroxyethyl)methyl- exerts its effects involves the formation of sulfur ylides through deprotonation with strong bases . These ylides can then participate in various nucleophilic addition reactions, leading to the formation of epoxides, aziridines, and cyclopropanes . The sulfonium ion acts as a good leaving group, facilitating these transformations .
Comparison with Similar Compounds
Sulfonium, ethyl(2-hydroxyethyl)methyl- can be compared with other similar compounds such as:
Thiols: Contain an SH functional group and are sulfur analogues of alcohols.
Sulfides: Contain an R-S-R’ structure and are sulfur analogues of ethers.
Sulfoxides and Sulfones: Oxidized forms of sulfides with additional oxygen atoms.
The uniqueness of sulfonium, ethyl(2-hydroxyethyl)methyl- lies in its ability to form stable sulfonium ions, which can participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
139097-51-1 |
---|---|
Molecular Formula |
C5H13OS+ |
Molecular Weight |
121.22 g/mol |
IUPAC Name |
ethyl-(2-hydroxyethyl)-methylsulfanium |
InChI |
InChI=1S/C5H13OS/c1-3-7(2)5-4-6/h6H,3-5H2,1-2H3/q+1 |
InChI Key |
SDOZOXGFOVACJA-UHFFFAOYSA-N |
Canonical SMILES |
CC[S+](C)CCO |
Origin of Product |
United States |
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